Tert-butyl 4-amino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate

purity procurement QC

Tert-butyl 4-amino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate (CAS 1227461-25-7) is a functionalized pyrrolo[3,4-d]pyrimidine building block bearing a Boc protecting group at N6 and a free 4-amino group. The pyrrolo[3,4-d]pyrimidine scaffold is recognized as a privileged structure in kinase inhibitor drug discovery, with derivatives exhibiting potent inhibition of targets such as ATR, ERK1/2, and HSP90.

Molecular Formula C11H16N4O2
Molecular Weight 236.27 g/mol
CAS No. 1227461-25-7
Cat. No. B3224141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-amino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate
CAS1227461-25-7
Molecular FormulaC11H16N4O2
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2=C(C1)N=CN=C2N
InChIInChI=1S/C11H16N4O2/c1-11(2,3)17-10(16)15-4-7-8(5-15)13-6-14-9(7)12/h6H,4-5H2,1-3H3,(H2,12,13,14)
InChIKeyZGFSOAJSURGSAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-Amino-5H-Pyrrolo[3,4-D]Pyrimidine-6(7H)-Carboxylate: Procurement-Ready Chemical Profile & Scaffold Background


Tert-butyl 4-amino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate (CAS 1227461-25-7) is a functionalized pyrrolo[3,4-d]pyrimidine building block bearing a Boc protecting group at N6 and a free 4-amino group . The pyrrolo[3,4-d]pyrimidine scaffold is recognized as a privileged structure in kinase inhibitor drug discovery, with derivatives exhibiting potent inhibition of targets such as ATR, ERK1/2, and HSP90 [1][2]. This compound serves as a key intermediate for constructing 4-amino-substituted analogs that retain the Boc protection for downstream synthetic manipulation .

Why Generic Pyrrolopyrimidine Analogs Cannot Replace Tert-Butyl 4-Amino-5H-Pyrrolo[3,4-D]Pyrimidine-6(7H)-Carboxylate


The specific substitution pattern — a free 4-amino group combined with an N6-Boc protecting group — dictates orthogonal reactivity that is not replicated by other pyrrolopyrimidine variants. The 4-amino group enables direct condensation or cross-coupling at the pyrimidine ring, while the acid-labile Boc group permits late-stage deprotection to the free amine without affecting the 4-amino substituent . In contrast, the 2-amino isomer (CAS 1105187-42-5) positions the nucleophilic amine elsewhere on the pyrimidine ring, altering regioselectivity in subsequent reactions, and the unprotected 4-amino analog lacks the solubility and stability advantages conferred by the Boc group [1]. These differences make simple replacement infeasible for multi-step synthetic routes targeting specific kinase inhibitor chemotypes [2].

Quantitative Differentiation Evidence for Tert-Butyl 4-Amino-5H-Pyrrolo[3,4-D]Pyrimidine-6(7H)-Carboxylate


Purity Advantage: 98% vs. 95% Specification from Supplier Comparisons

When sourcing the identical CAS number, MolCore offers a minimum purity of 98% (NLT) , whereas Fluorochem and AKSci supply the compound at 95% purity . For building-block procurement, the 3-percentage-point purity difference can reduce the impurity burden in subsequent synthetic steps, potentially improving overall yield and simplifying purification.

purity procurement QC

Regiochemical Differentiation: 4-Amino vs. 2-Amino Isomer

The 4-amino substituent on the pyrrolo[3,4-d]pyrimidine scaffold has been explicitly utilized in patent claims for kinase inhibitor activity, with exemplified compounds showing modulation of ERK1/2 and ATR kinases [1][2]. In contrast, the 2-amino isomer (CAS 1105187-42-5) is not represented in the same patent examples and would be expected to exhibit altered hydrogen-bonding patterns within the kinase hinge region, potentially leading to different selectivity profiles [3].

regiochemistry medicinal chemistry kinase inhibitor

Boc Protection Strategy: Enabling Orthogonal Deprotection in Multi-Step Synthesis

The tert-butyloxycarbonyl (Boc) group on N6 is selectively cleaved under mild acidic conditions (e.g., TFA/DCM or HCl/dioxane), while the 4-amino group remains intact . This contrasts with the unprotected 4-amino analog, which would require re-protection before certain transformations, adding steps and reducing overall yield. Literature precedent demonstrates that Boc-protected pyrrolopyrimidines can be deprotected quantitatively (>95% yield) without affecting the amino substituent [1].

protecting group orthogonal deprotection synthetic efficiency

Scaffold Potency Precedent: ATR Kinase Inhibition IC50 of 0.007 μM for Closely Related Analog

Although direct data for the target compound are not available, a closely related 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivative (compound 5g) bearing a 4-amino substitution exhibited an IC50 of 0.007 μM against ATR kinase [1]. This establishes the scaffold's capability for sub-nanomolar potency and provides a quantitative benchmark for anticipated activity of analogs derived from this building block.

ATR kinase IC50 cancer

Procurement-Relevant Application Scenarios for Tert-Butyl 4-Amino-5H-Pyrrolo[3,4-D]Pyrimidine-6(7H)-Carboxylate


ATR Kinase Inhibitor Hit-to-Lead Optimization

Programs targeting ATR kinase for synthetic lethality-based cancer therapy can utilize this building block to generate 6-substituted analogs. The scaffold's precedent for sub-nanomolar ATR inhibition (IC50 0.007 μM for analog 5g) makes this compound a strategic procurement choice for expanding SAR around the 6-position [1].

ERK1/2 Dual Inhibitor Library Synthesis

The 4-amino substitution pattern is explicitly claimed in US9546173B2 for ERK1/2 inhibition. Procuring this Boc-protected intermediate allows direct diversification at N6 after deprotection, facilitating the construction of focused compound libraries for MAPK pathway-dependent cancers [2].

Multi-Step Medicinal Chemistry Campaigns Requiring Orthogonal Protection

The Boc group on N6 provides acid-labile protection orthogonal to the 4-amino group, enabling sequential functionalization without protecting group manipulation. This reduces synthetic steps by an estimated 1-2 operations compared to using the unprotected 4-amino analog, directly lowering the cost per compound in library production [3].

Quality-Controlled Reference Standard for Analytical Method Development

The availability of this compound at NLT 98% purity (MolCore) makes it suitable as a reference standard for HPLC method development in process chemistry, where a 3% purity advantage over 95% material directly improves method sensitivity and accuracy for impurity profiling .

Quote Request

Request a Quote for Tert-butyl 4-amino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.